molecular formula C12H20O3 B1327822 Ethyl 5-cyclopentyl-5-oxovalerate CAS No. 24071-97-4

Ethyl 5-cyclopentyl-5-oxovalerate

Cat. No.: B1327822
CAS No.: 24071-97-4
M. Wt: 212.28 g/mol
InChI Key: NRMVAQXDOTYGBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-cyclopentyl-5-oxovalerate can be achieved through various methods. One common synthetic route involves the reaction of ethanol with 2-cyclopentylidenecyclopentanone . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 5-cyclopentyl-5-oxovalerate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-cyclopentyl-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-5-oxovalerate involves its interaction with specific molecular targets. The ester functional group can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols. These reactions are often catalyzed by enzymes, which facilitate the breakdown and utilization of the compound in various biological pathways .

Comparison with Similar Compounds

Ethyl 5-cyclopentyl-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 5-cyclohexyl-5-oxovalerate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific ring structure and ester group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 5-cyclopentyl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-5-8-11(13)10-6-3-4-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMVAQXDOTYGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645650
Record name Ethyl 5-cyclopentyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24071-97-4
Record name Ethyl 5-cyclopentyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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